![molecular formula C17H16N4O3 B2535354 2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide CAS No. 941970-01-0](/img/structure/B2535354.png)
2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been shown to exhibit a wide range of biological activities . They are an important class of compounds in medicinal chemistry due to their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. For instance, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines can undergo a variety of chemical reactions, depending on the specific substituents present. For instance, they can participate in condensation reactions, cyclization reactions, and various substitution reactions .Scientific Research Applications
Anticancer Properties
Research on compounds structurally related to 2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide has shown promising results in anticancer activity. A study by Al-Sanea et al. (2020) focused on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives, where modifications on the pyrimidine ring demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, suggesting potential as anticancer agents (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Effects
Compounds with a similar pyrimidine structure have been evaluated for their antimicrobial and antifungal activities. Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-19-16-14(4-3-9-18-16)17(23)21(11)13-7-5-12(6-8-13)20-15(22)10-24-2/h3-9H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGHGTNDJBKEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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